molecular formula C15H14N2O3 B6392679 5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261907-65-6

5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6392679
CAS No.: 1261907-65-6
M. Wt: 270.28 g/mol
InChI Key: VVOQLQLYKSMUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol

Properties

IUPAC Name

5-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15(19)20)17-9-12/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOQLQLYKSMUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177379
Record name 2-Pyridinecarboxylic acid, 5-[3-[(ethylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-65-6
Record name 2-Pyridinecarboxylic acid, 5-[3-[(ethylamino)carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261907-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 5-[3-[(ethylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions may include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of reagents and catalysts, as well as reaction parameters, can be adjusted to achieve efficient production.

Chemical Reactions Analysis

5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound may be used in biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can be compared with other similar compounds, such as:

  • 5-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid
  • 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid
  • 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid lies in its specific functional groups and the resulting chemical behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.